molecular formula C22H20N4O B1671826 喹诺酮 CAS No. 545380-34-5

喹诺酮

货号: B1671826
CAS 编号: 545380-34-5
分子量: 356.4 g/mol
InChI 键: IBAKVEUZKHOWNG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

QNZ, also known as 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, is a quinazoline derivative. It was originally synthesized as a modulator of the nuclear factor kappa B (NF-κB) signal transduction pathway. This compound has shown significant pharmacological activities, including anti-inflammatory, anti-tumoral, and neuroprotective effects .

作用机制

QNZ主要通过抑制NF-κB信号通路发挥其作用。它与NF-κB蛋白复合物上的特定位点结合,阻止其活化和随后靶基因的转录。 这种抑制导致参与炎症和免疫反应的促炎细胞因子和其他介质的产生减少 . 此外,QNZ调节钙信号传导并降低亨廷顿蛋白的水平,有助于其神经保护作用 .

未来方向

QNZ has been identified as a potent and selective inhibitor of mitochondrial complex I . It decreased PSEN1ΔE9-mediated nSOCE upregulation and rescued mushroom spines in PSEN1ΔE9-expressing neurons, which are linked to familial Alzheimer’s disease . These findings suggest potential future directions for the use of QNZ in the treatment of neurodegenerative diseases.

准备方法

合成路线和反应条件

QNZ的合成涉及在特定条件下将4-氯喹唑啉与4-苯氧基苯乙胺反应。 反应通常在碱性条件下进行,例如在二甲基甲酰胺 (DMF) 等溶剂中,使用碳酸钾作为碱,并在高温下进行 .

工业生产方法

为了进行工业生产,可以优化反应条件来放大QNZ的合成,以确保高产率和纯度。 该化合物通常通过重结晶或色谱技术进行纯化,以达到所需的质量 .

化学反应分析

反应类型

QNZ会经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物包括各种取代的喹唑啉衍生物,它们可能具有不同的药理性质 .

相似化合物的比较

类似化合物

QNZ的独特性

QNZ的独特性在于它对NF-κB信号通路的强力抑制,而NF-κB信号通路不是其他提到的喹唑啉衍生物的主要靶标。 它调节钙信号传导并降低亨廷顿蛋白水平的能力进一步使其区别于类似化合物 .

属性

IUPAC Name

4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c23-17-8-11-21-20(14-17)22(26-15-25-21)24-13-12-16-6-9-19(10-7-16)27-18-4-2-1-3-5-18/h1-11,14-15H,12-13,23H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAKVEUZKHOWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333507
Record name N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545380-34-5
Record name N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-[2-(4-phenoxyphenyl)ethyl]-4,6-quinazolinediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline
Reactant of Route 2
Reactant of Route 2
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline
Reactant of Route 3
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline
Reactant of Route 6
Reactant of Route 6
6-Amino-4-(4-phenoxyphenylethylamino)quinazoline
Customer
Q & A

Q1: What is the primary mechanism of action of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (QNZ)?

A: While initially proposed as an inhibitor of the NF-κB pathway and store-operated calcium influx [], 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (QNZ) has been shown to primarily act as a potent and specific inhibitor of mitochondrial complex I [].

Q2: How does QNZ affect mitochondrial function?

A: QNZ specifically targets NADH–ubiquinone oxidoreductase (Complex I) within the mitochondrial electron transport chain [, ]. This inhibition leads to a reduction in ATP synthesis and an increase in reactive oxygen species (ROS) production [].

Q3: What are the downstream effects of QNZ's inhibition of mitochondrial complex I?

A3: Inhibition of complex I by QNZ induces a range of cellular responses, including:

  • Apoptosis: QNZ promotes apoptosis in various cell types, including human non-Hodgkin lymphoma cells [, , ] and hepatocellular carcinoma cells [], by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax, Bcl-2, and Survivin [, ].
  • Suppression of angiogenesis and metastasis: QNZ reduces the expression and secretion of angiogenesis- and metastasis-related proteins, such as vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinases (MMPs) [, ]. This effect is likely mediated through the inhibition of NF-κB activation [, ].
  • Modulation of glucose uptake: In chondrocytes, QNZ promotes glucose uptake through the activation of glucose transporter type 4 (Glut4), contributing to its protective effects against degeneration [].
  • Impaired proliferation and migration: QNZ inhibits the proliferation and migration of fibroblasts [], a finding potentially relevant for its synergistic effects with bone morphogenetic protein 2 (BMP2) in osteogenesis.

Q4: Does QNZ interact with other cellular pathways besides mitochondrial complex I?

A4: Yes, QNZ has demonstrated activity in other cellular pathways, including:

  • NF-κB pathway: While not its primary target, QNZ can inhibit the NF-κB signaling pathway [, , , , , , ], leading to reduced inflammation in various models.

Q5: What is the molecular formula and weight of QNZ?

A5: QNZ has a molecular formula of C23H22N4O and a molecular weight of 370.44 g/mol.

Q6: How stable is QNZ under various conditions?

A6: The provided research papers do not explicitly address the stability of QNZ under different storage conditions. Further investigation is needed to determine its stability profile.

Q7: Are there any known formulation strategies to improve QNZ's solubility, bioavailability, or stability?

A7: The provided research papers do not discuss specific formulation strategies for QNZ. This is an area for future research to explore optimizing its delivery and therapeutic efficacy.

Q8: Does QNZ exhibit any catalytic properties?

A8: The provided research articles do not indicate any catalytic properties of QNZ. Its primary role seems to revolve around inhibiting enzymatic activity (mitochondrial complex I) rather than catalyzing reactions.

Q9: Have there been any computational chemistry studies on QNZ?

A: Yes, one study employed molecular docking and molecular dynamics simulations to investigate the interaction of QNZ with the penicillin-binding protein 2a (PBP2a) allosteric site in methicillin-resistant Staphylococcus aureus []. This study proposed potential QNZ analogs with improved binding affinities to PBP2a as potential novel antibiotics.

Q10: What is known about the structure-activity relationship (SAR) of QNZ?

A: While the provided research focuses primarily on QNZ itself, one study examining quinazoline-based inhibitors of mitochondrial complex I highlighted the importance of specific substitution patterns for inhibitory activity [].

Q11: What are the main in vitro models used to study QNZ?

A11: QNZ's effects have been investigated using various in vitro models, including:

  • Human cell lines: Various cancer cell lines, such as non-Hodgkin lymphoma cells [, , ], hepatocellular carcinoma cells [], breast cancer cells [], and lung cancer cells [], have been used to investigate QNZ's anti-tumor effects. Other cell types, like chondrocytes [] and human nasal epithelial cells [], have also been used to study its effects on specific cell functions.
  • Primary cells: Studies have utilized primary cells, including mouse bone marrow-derived dendritic cells [] and cortical neurons from embryonic mouse brain [], to examine QNZ's impact on immune responses and neuronal function, respectively.
  • 3D cell culture models: One study used 3D Madin-Darby canine kidney cells to assess QNZ's ability to inhibit cyst formation in a polycystic kidney disease model [].

Q12: What in vivo models have been used to evaluate QNZ's efficacy?

A12: QNZ's therapeutic potential has been explored in a range of in vivo models:

  • Rodent models: QNZ has been tested in various rodent models, including models of intervertebral disc degeneration [], diabetic retinopathy [], sensorineural hearing loss [], polycystic kidney disease [], and cerebral ischemia-reperfusion injury [].
  • Mouse models of human diseases: Studies have employed transgenic mouse models of Huntington's disease [] and a mouse model of Kawasaki disease [] to investigate QNZ's therapeutic potential in these conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。